Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of compounds.
Preparation Methods
One common synthetic route involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate to form ethyl 5-nitrobenzofuran-2-carboxylate . This intermediate can then be further reacted with appropriate reagents to introduce the acetamido and nitrobenzenesulfonyl groups under controlled conditions.
Chemical Reactions Analysis
Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Due to its benzofuran core, this compound is of interest in the development of new pharmaceuticals with potential anti-tumor, antibacterial, and antiviral activities.
Biological Studies: It can be used as a probe to study various biological processes and pathways, particularly those involving benzofuran derivatives.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules for industrial purposes.
Mechanism of Action
The mechanism of action of Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzofuran ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
2-Hydroxy-5-nitrobenzofuran: A simpler benzofuran derivative with similar biological activities.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with potential medicinal applications.
Ethyl 5-nitrobenzofuran-2-carboxylate: An intermediate in the synthesis of the target compound with distinct chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-[acetyl-(3-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O8S/c1-3-34-25(29)23-21-15-18(12-13-22(21)35-24(23)17-8-5-4-6-9-17)26(16(2)28)36(32,33)20-11-7-10-19(14-20)27(30)31/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJJLLVRPNLDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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